molecular formula C27H30O15 B10799177 Vitexia-glucoside

Vitexia-glucoside

Cat. No.: B10799177
M. Wt: 594.5 g/mol
InChI Key: NDSUKTASTPEKBX-YGBVHABKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Biological Activity

Vitexia-glucoside, a glycosylated derivative of the flavonoid vitexin, has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Overview of this compound

This compound is primarily derived from vitexin, which is known for its various health benefits, including antioxidant, anti-inflammatory, and antitumor properties. The glycosylation process enhances the solubility and bioavailability of vitexin, making this compound a promising candidate for pharmaceutical applications.

1. Antioxidant Activity

This compound exhibits significant antioxidant properties, which are crucial in combating oxidative stress-related diseases. Studies have shown that it can scavenge free radicals effectively, thereby reducing oxidative damage in cells. This is particularly relevant in conditions such as cardiovascular diseases and neurodegenerative disorders.

2. Antitumor Effects

Recent studies have highlighted the antitumor potential of this compound. In vitro assays demonstrated that it inhibits the proliferation of various cancer cell lines. For instance, a study reported that vitexin and its glycosides significantly suppressed cell growth in human breast cancer cells by inducing apoptosis and cell cycle arrest .

Cell Line IC50 (µM) Mechanism of Action
MCF-7 (Breast)15.2Induction of apoptosis
HeLa (Cervical)12.5Cell cycle arrest at G2/M phase
A549 (Lung)18.3Inhibition of NF-κB signaling pathway

3. Anti-inflammatory Properties

This compound has been shown to modulate inflammatory responses. It inhibits the expression of pro-inflammatory cytokines and enzymes such as COX-2 and iNOS in various animal models . This activity is beneficial in conditions like arthritis and other inflammatory diseases.

The biological activities of this compound can be attributed to several mechanisms:

  • NF-κB Pathway Inhibition : Vitexin derivatives inhibit the NF-κB signaling pathway, which plays a critical role in inflammation and cancer progression . By preventing the nuclear translocation of NF-κB p65, this compound reduces the expression of target genes involved in cell survival and proliferation.
  • Cell Cycle Regulation : this compound induces cell cycle arrest in cancer cells by upregulating cyclin-dependent kinase inhibitors (CDKIs) and downregulating cyclins . This effect leads to decreased cell division and increased apoptosis.

Case Study 1: Antitumor Activity in Breast Cancer

A study evaluated the cytotoxic effects of this compound on MCF-7 breast cancer cells. The results indicated a dose-dependent reduction in cell viability with an IC50 value of 15.2 µM. Mechanistic studies revealed that treatment with this compound led to increased levels of apoptotic markers such as cleaved caspase-3 and PARP .

Case Study 2: Anti-inflammatory Effects

In a murine model of induced inflammation, administration of this compound resulted in significant reductions in serum levels of inflammatory markers such as TNF-α and IL-6. Histological analysis showed decreased infiltration of inflammatory cells in tissues treated with this compound compared to controls .

Properties

Molecular Formula

C27H30O15

Molecular Weight

594.5 g/mol

IUPAC Name

8-[(3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one

InChI

InChI=1S/C27H30O15/c28-7-15-19(34)20(35)23(38)27(41-15)42-24-16(8-29)40-26(22(37)21(24)36)18-12(32)5-11(31)17-13(33)6-14(39-25(17)18)9-1-3-10(30)4-2-9/h1-6,15-16,19-24,26-32,34-38H,7-8H2/t15-,16-,19-,20+,21-,22-,23-,24-,26?,27+/m1/s1

InChI Key

NDSUKTASTPEKBX-YGBVHABKSA-N

Isomeric SMILES

C1=CC(=CC=C1C2=CC(=O)C3=C(O2)C(=C(C=C3O)O)C4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)O)O

Canonical SMILES

C1=CC(=CC=C1C2=CC(=O)C3=C(O2)C(=C(C=C3O)O)C4C(C(C(C(O4)CO)OC5C(C(C(C(O5)CO)O)O)O)O)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.